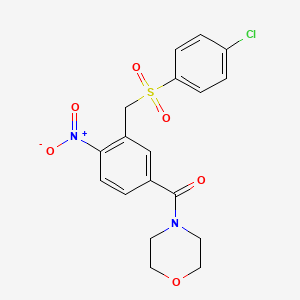
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate, also known as TPTZ, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TPTZ is a thiazole derivative that has been synthesized using various methods and has been found to have a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate involves the formation of a complex with iron ions, which results in a change in the fluorescence emission of this compound. This change in fluorescence can be used to detect the presence of iron ions in biological systems.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to protect against oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is its high sensitivity and selectivity for iron ions. This makes it an ideal tool for the detection of iron ions in biological systems. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate in scientific research. One potential application is in the development of new therapies for iron-related diseases, such as iron overload disorders. This compound may also be used as a tool for the detection of iron ions in cancer cells, which may aid in the development of new cancer therapies. Additionally, this compound may be used in the development of new fluorescent probes for the detection of other reactive species in biological systems.
Méthodes De Synthèse
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4-tert-butyl-3-methylpyrrole with 2-bromoacetic acid, followed by the reaction with thioamide. Another method involves the reaction of 2-amino-4-tert-butyl-3-methylpyrrole with 2-chloroacetyl chloride, followed by the reaction with thioamide. These methods have been found to be effective in producing this compound with high yields and purity.
Applications De Recherche Scientifique
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). This compound has also been used as a tool for the detection of iron ions in biological systems.
Propriétés
IUPAC Name |
tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-8-10(12(16)17-13(2,3)4)18-11(15-8)9-5-6-14-7-9/h9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTABXIDRYMHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


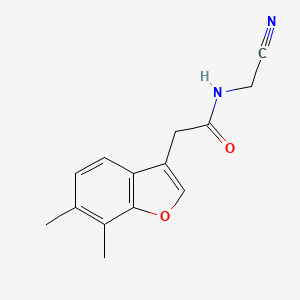
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)
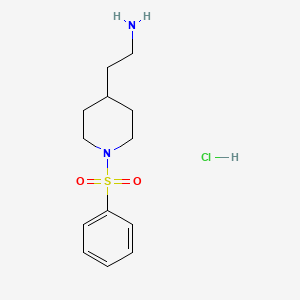
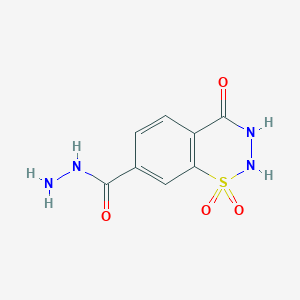
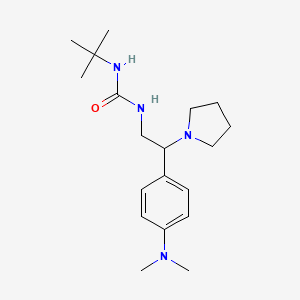
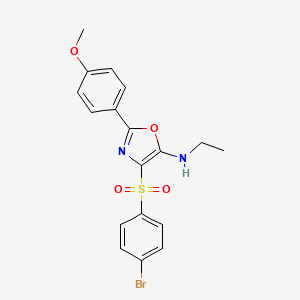
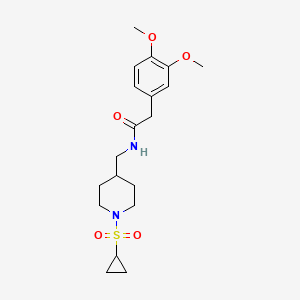
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
